100-Fold Potency Advantage over Morphine in Nonhuman Primate Acute Nociception
In a fully comparative warm-water tail-withdrawal assay in rhesus monkeys at 50 °C, AT-121 demonstrated an approximately 100-fold greater potency than morphine. Systemic AT-121 achieved a median effective dose (ED50) of 0.01 mg/kg versus morphine at 1.0 mg/kg, establishing a substantial potency differential within the same experimental framework [1]. The minimum effective dose of AT-121 required to achieve full antinociception was 0.03 mg/kg subcutaneously [1].
| Evidence Dimension | Antinociceptive potency (ED50) in a warm-water tail-withdrawal assay at 50 °C in rhesus monkeys |
|---|---|
| Target Compound Data | AT-121 ED50 = 0.01 mg/kg, s.c. |
| Comparator Or Baseline | Morphine ED50 = 1.0 mg/kg, s.c. |
| Quantified Difference | 100-fold more potent than morphine (0.01 vs 1.0 mg/kg); minimum effective full antinociception dose of AT-121 = 0.03 mg/kg |
| Conditions | Warm-water tail-withdrawal assay at 50 °C in adult rhesus monkeys (Macaca mulatta); subcutaneous administration; dose-response curves run in parallel |
Why This Matters
This 100-fold potency differential allows for substantially lower absolute compound consumption in vivo, potentially reducing cumulative systemic exposure and facilitating procurement for long-duration studies where total compound quantity is a practical constraint.
- [1] Ding H, Kiguchi N, Yasuda D, Daga PR, Polgar WE, Lu JJ, Czoty PW, Kishioka S, Zaveri NT, Ko MC. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates. Sci Transl Med. 2018;10(456):eaar3483. PMID: 30158150. View Source
